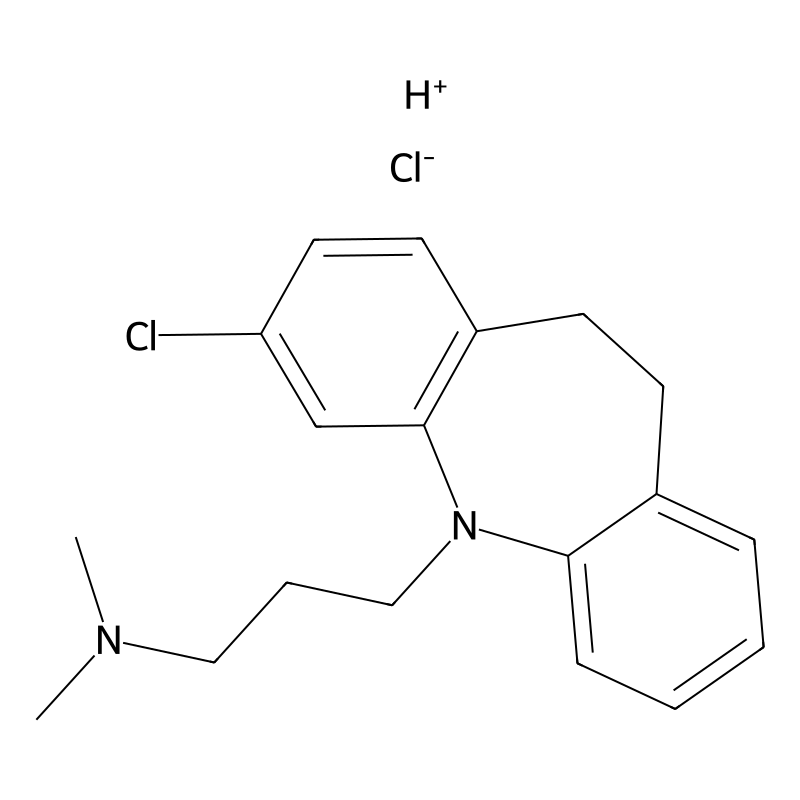

Clomipramine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Clomipramine mechanism of action serotonin reuptake inhibition

Molecular Mechanism of Action

Clomipramine's primary mechanism is potent inhibition of the serotonin transporter (SERT) on presynaptic neurons. Unlike some other tricyclic antidepressants (TCAs), clomipramine shows a particularly strong affinity for SERT. Its active metabolite, desmethylclomipramine, primarily inhibits norepinephrine reuptake, contributing to the drug's overall profile [1] [2].

Research indicates that clomipramine binds competitively within the central substrate-binding site of hSERT, directly competing with serotonin (5-HT) for occupancy. Key protein-ligand interactions identified through mutagenesis studies include [3]:

- A salt bridge formation between the drug's tertiary aliphatic amine and Asp98 in hSERT.

- Positioning of the tricyclic ring system vicinal to Phe335 and other residues.

This binding orientation differs from the low-affinity, non-competitive vestibular site identified in the bacterial leucine transporter (LeuT), confirming a competitive inhibition mechanism in hSERT [3].

Quantitative Pharmacological Profile

The table below summarizes key quantitative data on clomipramine's binding and functional activity.

| Parameter | Value / Finding | Context / Comparison | Source |

|---|---|---|---|

| SERT Binding (Ki) | 0.28 nM | Lower Ki indicates higher potency. More potent than citalopram (1.16 nM) and imipramine (1.40 nM). | [4] |

| NET Binding (Ki) | 38 nM | Lower affinity for NET than SERT. | [4] |

| DAT Binding (Ki) | 2190 nM | Very weak affinity for DAT. | [4] |

| SERT Occupancy for 80% Blockade | ~10 mg/day | Significantly lower dose required compared to other SRIs (e.g., Paroxetine: 20 mg, Sertraline: 50 mg). | [4] |

| In Vivo SERT Availability Reduction | 48% reduction | Measured in thalamus-hypothalamus after 12 weeks (150 mg/day). | [5] |

Key Experimental Evidence & Protocols

Several experimental approaches have been crucial for elucidating clomipramine's mechanism of action.

In Vitro Uptake Inhibition Assay

This classic method determines a drug's ability to inhibit serotonin uptake.

- Cell System: Human embryonic kidney (HEK-293) cells transfected with hSERT cDNA [3].

- Protocol:

- Cells are exposed to radiolabeled [³H]serotonin.

- Uptake is measured in the presence of varying concentrations of clomipramine.

- After incubation, cells are washed to remove extracellular radioactivity.

- Cell-associated radioactivity is quantified using a scintillation counter to determine the rate of serotonin uptake.

- Finding: Clomipramine demonstrates pure competitive inhibition for imipramine, but a mixed competitive and non-competitive inhibitory effect is observed for clomipramine itself at very low concentrations (10⁻⁹–10⁻⁸ M) in platelets, suggesting a more complex interaction [6].

In Vivo Neuroimaging with SPECT

Single Photon Emission Computed Tomography (SPECT) visualizes and quantifies SERT availability in the living human brain.

- Radiotracer: [¹²³I] β-CIT, which binds to SERT [5].

- Protocol:

- 24 patients with Obsessive-Compulsive Disorder (OCD) underwent a baseline SPECT scan.

- Patients were treated with 150 mg of clomipramine daily for 12 weeks.

- A follow-up SPECT scan was performed after the treatment period.

- SERT availability was quantified as the binding potential (BPND) in the thalamus-hypothalamus region.

- Finding: A 48% reduction in SERT availability was observed after treatment, providing direct in vivo evidence of transporter occupancy. Furthermore, higher pre-treatment SERT availability predicted a better clinical response [5].

Homology Modeling and Docking Studies

Computational methods help visualize drug-transporter interactions at the atomic level.

- Model: A homology model of hSERT was built using the crystal structure of the bacterial leucine transporter (LeuT) as a template [3].

- Protocol:

- The structure of clomipramine (and analogs like imipramine) was prepared and energy-minimized.

- "Induced fit docking" simulations were performed to find the optimal binding orientation within the central substrate-binding site of the hSERT model.

- Proposed binding modes were validated by creating point mutations in hSERT (e.g., Asp98Ala) and testing the inhibition potency of clomipramine analogs.

- Finding: The study conclusively identified a single, well-defined binding mode for TCAs in the central site of hSERT, which is fully overlapping with the serotonin binding site and distinct from the vestibular site in LeuT [3].

Visualizing the Mechanism and Experimental Workflow

The following diagram illustrates clomipramine's binding to hSERT and the subsequent effect, integrating key findings from the discussed studies.

Diagram of clomipramine's mechanism at hSERT and neuroadaptive effects.

The experimental workflow for validating this mechanism, particularly the binding site, involves a combination of computational and molecular biology techniques, as shown below.

Workflow for validating clomipramine's binding site in hSERT.

References

- 1. : Uses, Interactions, Clomipramine Mechanism of Action [go.drugbank.com]

- 2. Clomipramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Binding and Orientation of Tricyclic Antidepressants within the ... [pmc.ncbi.nlm.nih.gov]

- 4. reuptake inhibitor - Wikipedia Serotonin [web.archive.org]

- 5. Changes in Thalamus–Hypothalamus Serotonin ... [nature.com]

- 6. effect of Inhibitory and related drugs on clomipramine ... serotonin [link.springer.com]

Clomipramine pharmacokinetics absorption distribution metabolism excretion

Pharmacokinetic Properties of Clomipramine

| Parameter | Clomipramine (Parent Drug) | Desmethylclomipramine (Active Metabolite) |

|---|---|---|

| Bioavailability | ~50% (due to significant first-pass metabolism) [1] [2] | Not Applicable |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours (after oral administration) [1] [3] | -- |

| Protein Binding | 97 - 98% [1] [2] [3] | 97 - 99% [1] |

| Apparent Volume of Distribution (Vd) | ~17 L/kg [1] or >1000 L [4] [5] | -- |

| Elimination Half-Life (t1/2) | 19 - 37 hours [1] [2] [3] | 54 - 77 hours [1] [2] [3] |

| Time to Reach Steady-State | Approximately 1 - 2 weeks (parent drug); up to 3 weeks for both active moieties [1] [4] [5] | -- |

| Route of Elimination | Urine (51-60%) and Feces (24-32%) [1] [2] | -- |

Metabolism and Key Influencing Factors

Clomipramine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 (CYP) enzyme system [1] [3]. The metabolic pathway is a primary source of the drug's high interindividual variability.

Key metabolic pathway of Clomipramine, showing major enzymes involved.

Several factors significantly influence this metabolic process:

- Genetic Polymorphism: The hydroxylation of both clomipramine and desmethylclomipramine is controlled by the polymorphic CYP2D6 enzyme [4] [5]. Patients who are genetically "poor metabolizers" accumulate higher concentrations of desmethylclomipramine, leading to an increased risk of serious side effects and/or non-response [1] [4] [5].

- Drug-Drug Interactions:

- Enzyme Inhibitors: Coadministration with CYP450 inhibitors (e.g., quinidine, cimetidine for CYP2D6; fluvoxamine for CYP1A2) can increase plasma levels of clomipramine, raising the risk of toxicity [1] [3].

- Enzyme Inducers: Drugs like barbiturates and phenytoin can reduce plasma levels of clomipramine, potentially diminishing its therapeutic effect [3].

- Patient Factors: Smoking induces demethylation, while long-term alcohol intake may reduce it [4] [5]. Age diminishes both demethylation and hydroxylation pathways, necessitating lower daily doses in most elderly patients [4] [5] [6].

Therapeutic Range and Monitoring

Clomipramine has a fairly narrow therapeutic range. Analysis of available information indicates that total blood concentrations (clomipramine + desmethylclomipramine) below 150 μg/L are often associated with non-response, while concentrations above 450 μg/L seldom lead to further improvement in efficacy and are associated with increased side effects [4] [5]. This narrow range, combined with high interindividual variability, makes the drug an ideal candidate for therapeutic drug monitoring (TDM) in clinical practice [4] [5].

Experimental Methodologies in Pharmacokinetic Studies

The quantitative data on clomipramine's pharmacokinetics have been derived from various methodological approaches used in observational studies and clinical trials [4] [5]:

- Analytical Techniques: Key methods for determining plasma concentrations of clomipramine and its metabolites include gas-liquid chromatography (GLC) with nitrogen detection [4], high-performance liquid chromatography (HPLC) [4], and mass fragmentographic analysis [4].

- Study Designs: Pharmacokinetic parameters are typically determined in healthy volunteers or patient populations through studies measuring plasma concentration at multiple time points after a single dose and at steady-state during multiple-dose administration [4].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Clomipramine [go.drugbank.com]

- 2. - Wikipedia Clomipramine [en.wikipedia.org]

- 3. | Treatment & Management | Point of Care Clomipramine [statpearls.com]

- 4. Clinical Pharmacokinetics of Clomipramine | Clinical... [link.springer.com]

- 5. Clinical pharmacokinetics of clomipramine [pubmed.ncbi.nlm.nih.gov]

- 6. 10 mg Capsules, Hard - Summary of Product... Clomipramine [medicines.org.uk]

Clomipramine elimination half-life parent drug and desmethylclomipramine metabolite

Pharmacokinetic Parameters of Clomipramine and Desmethylclomipramine

The table below summarizes the key elimination half-lives and other relevant pharmacokinetic parameters for clomipramine and its primary active metabolite, desmethylclomipramine (DCMP).

| Parameter | Clomipramine (Parent Drug) | Desmethylclomipramine (Metabolite) |

|---|

| Elimination Half-Life | 19 to 37 hours (mean ~32h) [1] 24 hours [2] 17 to 28 hours [3] 36 hours [4] | 54 to 77 hours (mean ~69h) [1] 96 hours [2] 69 hours [4] | | Time to Steady-State | 1 to 2 weeks [1] | Up to 3 weeks [2] | | Metabolic Pathway | Primary N-demethylation via CYP2C19, 3A4, 1A2 [1] [3] | Formed from clomipramine via N-demethylation; further metabolized via hydroxylation [1] | | Protein Binding | 97% - 98% [1] [4] [3] | 97% - 99% [1] | | Volume of Distribution | ~17 L/kg (range 9-25 L/kg) [1] ~12 L/kg [4] | Information not specified in search results | | Route of Elimination | Urine (51%-60%) and feces (24%-32%) [1] | Information not specified in search results |

Metabolism and Experimental Assessment

The complex metabolism of clomipramine and methodologies for its pharmacokinetic evaluation are detailed below.

Metabolic Pathways and Variability

Clomipramine undergoes extensive hepatic metabolism. Its primary metabolic pathways are [1]:

- N-demethylation: Primarily catalyzed by Cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP1A2 to form the active metabolite, desmethylclomipramine (DCMP) [1] [3].

- Hydroxylation: Both clomipramine and DCMP are further metabolized to 8-hydroxy metabolites (8-OH-clomipramine and 8-OH-desmethylclomipramine) via CYP2D6 [1] [2]. These hydroxylated metabolites are also pharmacologically active, though their clinical relevance is still being defined [1].

Significant interindividual variability (50-60%) in clearance exists due to genetic polymorphisms (particularly in CYP2D6 and CYP2C19), drug interactions, and environmental factors like smoking [1] [5] [2]. Poor metabolizers may accumulate high levels of DCMP, increasing the risk of side effects [2].

Primary metabolic pathways of clomipramine and key CYP450 enzymes involved.

Methodologies for Pharmacokinetic Analysis

Research into clomipramine's pharmacokinetics often employs advanced modeling to account for its multi-pathway metabolism and variability.

- Population Pharmacokinetic (PopPK) Modeling: A 4-molecule model simultaneously describes pharmacokinetic profiles of clomipramine, desmethylclomipramine, and their hydroxylated metabolites. This model quantifies interindividual variability (50-60%) and residual error (30%) for each metabolic clearance pathway, making it valuable for assessing genetic and environmental influences [5].

- Data Source and Analysis: PopPK models are typically developed using plasma concentration data from patients on chronic therapy. Parameters like clearance and volume of distribution are estimated using nonlinear mixed-effects modeling software [5]. Therapeutic drug monitoring data is also used to build models explaining variability in drug metabolism [2].

Key Implications for Research and Development

The pharmacokinetic profile of clomipramine presents specific considerations for its clinical and research use.

- Narrow Therapeutic Range: Clomipramine is considered to have a narrow therapeutic range. Blood concentrations below 150 µg/L are often associated with non-response, while levels above 450 µg/L rarely improve efficacy and increase toxicity risk [2].

- Metabolite Accumulation: The long half-life of desmethylclomipramine means it accumulates significantly with repeated dosing. This contributes to both therapeutic and adverse effects, and the noradrenergic activity of the metabolite differs from the strong serotonergic activity of the parent drug [1] [3].

- Dosing Considerations: Due to saturable kinetics and the long time to reach steady-state (up to 3 weeks for the full active moiety), dosage increments should be gradual with adequate intervals between adjustments [1] [6].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Clomipramine [go.drugbank.com]

- 2. Clinical Pharmacokinetics of Clomipramine | Clinical Pharmacokinetics [link.springer.com]

- 3. Clomipramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. clomipramine hydrochloride [glowm.com]

- 5. Population pharmacokinetics of clomipramine ... [pubmed.ncbi.nlm.nih.gov]

- 6. Monograph for Professionals - Drugs.com ClomiPRAMINE [drugs.com]

Clomipramine pharmacodynamics serotonergic neuronal transmission

Core Pharmacodynamic Mechanisms

Clomipramine's therapeutic effects are primarily mediated through its interactions with the serotonergic system and other monoamine pathways.

| Mechanism of Action | Target | Biological Consequence | Clinical Relevance / Notes |

|---|---|---|---|

| Serotonin Reuptake Inhibition | Serotonin Transporter (SERT) [1] | Increased synaptic serotonin levels [2] [1] | Primary mechanism for anti-obsessional effect; clomipramine is a more potent serotonin reuptake inhibitor than other TCAs [1]. |

| Norepinephrine Reuptake Inhibition | Norepinephrine Transporter (NET) [1] | Increased synaptic norepinephrine levels [1] | Primarily mediated by the active metabolite, desmethylclomipramine [1]. |

| Receptor Antagonism | Muscarinic M1, Histamine H1, α1-adrenergic [1] | Anticholinergic, sedative, hypotensive side effects [1] | Explains common TCA side effects (e.g., dry mouth, constipation, sedation). |

The hypothesis that clomipramine's anti-obsessional effects are specifically mediated by serotonergic mechanisms is strongly supported by a key clinical experiment. Administration of the serotonin receptor antagonist metergoline to patients with OCD who were stable on clomipramine led to a significant, temporary return of obsessive-compulsive symptoms and increased anxiety. This reversal during serotonin blockade provides direct evidence for a serotonergic mechanism of action [3].

Quantitative Pharmacokinetic Profile

The pharmacokinetics of clomipramine are characterized by extensive metabolism and a long half-life, particularly for its active metabolite.

| Parameter | Clomipramine (Parent) | Desmethylclomipramine (Metabolite) |

|---|---|---|

| Bioavailability | ~50% (due to significant first-pass metabolism) [4] [1] | --- |

| Time to Peak Plasma Concentration (T~max~) | 2-6 hours (mean 4.7h) after single 50 mg dose [2] | --- |

| Protein Binding | 97-98% [2] [1] | 97-99% [1] |

| Apparent Volume of Distribution (V~d~) | Very large (>1000 L) [4] [5] | --- |

| Elimination Half-Life (T~1/2~) | 19-37 hours (mean 32h) [2] | 54-77 hours (mean 69h) [2] |

| Time to Steady-State | 7-14 days (for parent drug) [2] | Up to 3 weeks (for both moieties) [4] [5] |

| Therapeutic Plasma Concentration Range | 150-450 µg/L (for clomipramine + desmethylclomipramine) [5] | --- |

| Key Metabolizing Enzymes | CYP2C19, 3A4, 1A2 (N-demethylation) [1] | --- |

| Excretion | Urine (51-60%), Feces (24-32%) [2] [1] | --- |

Experimental Evidence for Serotonergic Action

The metergoline challenge study is a classic experimental model for validating serotonergic involvement.

Detailed Experimental Protocol

- Objective: To investigate if the therapeutic effects of clomipramine in OCD are mediated by serotonergic mechanisms [3].

- Study Design: A double-blind, placebo-controlled, crossover study [3].

- Subjects: Ten patients with OCD who were receiving long-term clomipramine treatment and had shown an average of 40% reduction in symptoms [3].

- Intervention: Each patient received both metergoline (a non-selective serotonin receptor antagonist) and placebo for four-day periods in a random order [3].

- Primary Outcome Measures:

- Self-rated and observer-rated scales for anxiety and obsessive-compulsive symptoms.

- Plasma prolactin levels (as a biomarker of central serotonergic activity).

- Plasma concentrations of clomipramine and desmethylclomipramine.

- Key Findings:

- Compared to placebo, the metergoline phase resulted in significantly greater anxiety and a strong trend toward worsened OC symptoms. The peak of this worsening occurred on the fourth day of metergoline administration [3].

- Metergoline significantly lowered plasma prolactin, confirming its physiologically significant serotonergic antagonism, without altering plasma levels of clomipramine [3].

- Conclusion: The temporary reversal of therapeutic benefit by metergoline provides strong evidence that clomipramine's efficacy in OCD is mediated via serotonergic mechanisms [3].

The experimental workflow can be summarized as follows:

Visualizing the Core Mechanism and Experimental Rationale

The following diagram illustrates the core serotonergic mechanism of clomipramine and the rationale behind the metergoline experiment:

Research and Development Implications

For researchers in drug development, several aspects of clomipramine's profile are noteworthy:

- Non-linear Pharmacokinetics: The metabolism of clomipramine and its metabolite may be capacity-limited (saturable), especially at higher doses (above 150 mg/day). This can lead to disproportionate increases in plasma concentrations and a higher risk of concentration-dependent adverse effects, particularly seizures [2].

- Impact of Pharmacogenetics: Hydroxylation of clomipramine and desmethylclomipramine is controlled by cytochrome P450 enzymes (including CYP2D6) [4]. Patients who are genetically poor metabolizers may accumulate high concentrations of desmethylclomipramine, leading to severe side effects or non-response [4] [5]. This makes therapeutic drug monitoring particularly valuable [4] [5].

- Drug Interactions: Coadministration with neuroleptics (particularly phenothiazines) can elevate TCA plasma levels [4]. Smoking induces the demethylation pathway, potentially lowering clomipramine concentrations [2] [4].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online Clomipramine [go.drugbank.com]

- 2. Hydrochloride Capsules USP Clomipramine [dailymed.nlm.nih.gov]

- 3. in obsessive-compulsive disorder. Further evidence for... Clomipramine [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics of Clomipramine | Clinical... [link.springer.com]

- 5. Clinical pharmacokinetics of clomipramine [pubmed.ncbi.nlm.nih.gov]

Clomipramine geometric isomerism E/Z isomeric forms

Structural Basis of Geometric Isomerism

The geometric isomerism in Clomipramine arises from the restricted rotation within its dibenzazepine tricyclic core [1]. This restriction allows the molecule to exist as distinct (E)- and (Z)-isomers, which differ in the spatial arrangement of substituents across a double bond [1]. This is a specific type of stereoisomerism, where atoms are connected in the same sequence but have different spatial orientations [2].

For a molecule to exhibit geometric (cis-trans) isomerism, it must have:

- Restricted rotation at some point in the structure (commonly a carbon-carbon double bond or a ring system) [2].

- Two different groups attached to each end of the structure where rotation is restricted [2].

Clomipramine meets these criteria through its specific tricyclic structure [1]. The following diagram illustrates the core structural relationship leading to this isomerism.

Structural basis of Clomipramine's geometric isomerism.

Experimental Characterization & Complexation

Supramolecular complexation with β-Cyclodextrin (β-CD) is a key method for studying Clomipramine isomers. Single crystal X-ray diffraction and Density Functional Theory (DFT) calculations provide atomistic understanding of how different inclusion topologies affect drug stability and bioavailability [3].

Key Experimental Protocol: X-ray Crystallography of β-CD–Clomipramine Complex

- Complex Preparation: Prepare a 1:1 molar ratio inclusion complex of β-CD and Clomipramine in saturated aqueous solution. Maintain at a controlled temperature for several days to facilitate slow crystal growth [3].

- Data Collection: Mount a suitable single crystal on a diffractometer. Cool crystal to low temperature (e.g., 100 K) using a cryostream. Collect a complete set of X-ray diffraction data [3].

- Structure Solution: Solve the crystal structure using direct methods. Refine the structure through iterative cycles of least-squares minimization and Fourier analysis until convergence [3].

- Topology Analysis: Analyze the refined structure to determine which part of the Clomipramine molecule (e.g., the B-ring without the chloro group) is entrapped within the hydrophobic β-CD cavity [3].

- Interaction Energy Calculation: Perform DFT calculations on the crystallographically determined geometry to quantify the strength of intermolecular interactions (primarily C–H⋯π interactions) stabilizing the complex [3].

The workflow for this structural analysis is summarized below.

Workflow for determining Clomipramine-β-CD complex structure.

Comparative Data on Isomers and Complexes

The following tables summarize key quantitative data related to Clomipramine's properties and its inclusion complexes.

Table 1: Physicochemical & Pharmacological Profile of Clomipramine [1] [4]

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₉H₂₄Cl₂N₂ (Hydrochloride salt) [1] |

| IUPAC Name | 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine monohydrochloride [1] |

| CAS RN | 17321-77-6 [1] |

| Mode of Action | Inhibits serotonin and norepinephrine reuptake; antagonist at various 5-HT receptors, noradrenaline transporter, and glutathione S-transferase P [1] |

| Bioavailability | ~50% (oral, due to extensive first-pass metabolism) [4] |

| Protein Binding | 97-98% [4] |

| Primary Metabolism | Hepatic, primarily via N-demethylation to active metabolite desmethylclomipramine (CYP2C19, 3A4, 1A2) [4] |

Table 2: Experimental Data from β-CD Inclusion Complex Studies [3]

| Parameter | Finding for Clomipramine Complex |

|---|---|

| Stoichiometry | 1:1 (Clomipramine : β-CD) |

| Included Moiety | B-ring (the ring without the chloro substituent) |

| Primary Stabilizing Interactions | Intermolecular C–H⋯π interactions |

| Analysis Technique | Single crystal X-ray diffraction, Density Functional Theory (DFT) calculation |

| Therapeutic Impact of Complexation | Enhanced thermodynamic stability, potential for reduced side effects, increased bioavailability [3] |

Implications for Drug Development

Understanding and controlling the geometric isomerism of Clomipramine has direct applications in pharmaceutical development.

- Enhancing Drug Performance: Formulating Clomipramine as a β-cyclodextrin inclusion complex can improve its stability and bioavailability. The specific topology of inclusion can influence these properties [3].

- Chirality in Pharmacology: While geometric isomerism is distinct from chirality, the general principle that different stereoisomers can have distinct biological profiles is critically important. The "chiral switch"—developing a single, optimized isomer of a drug—is a major trend in modern antidepressant development [5].

References

- 1. hydrochloride Clomipramine [sitem.herts.ac.uk]

- 2. (cis / trans) geometric isomerism [chemguide.co.uk]

- 3. Supramolecular Complexes of β-Cyclodextrin with ... [pmc.ncbi.nlm.nih.gov]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online Clomipramine [go.drugbank.com]

- 5. Chirality in Modern Antidepressants: A Comprehensive ... [mdpi.com]

Clomipramine synthesis iminodibenzyl alkylation process

Clomipramine and Its Key Intermediate

Clomipramine is a tricyclic antidepressant with the chemical name 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine [1]. Its core structure is based on the iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) ring system [2]. The synthesis involves attaching a 3-(dimethylamino)propyl side chain to the nitrogen atom of a chlorinated iminodibenzyl derivative [3] [4].

Synthetic Route to Clomipramine

The overall synthesis from iminodibenzyl involves protection, chlorination, and alkylation. The following diagram illustrates the relationships between these key steps:

Summary of the clomipramine synthesis pathway from iminodibenzyl.

Advanced Process for Chlorinating the Intermediate

A modern method synthesizes the key intermediate N-Acetyl-3-chloroiminodibenzyl directly via catalytic electrophilic substitution, avoiding lengthy traditional routes [4]. The table below summarizes optimal conditions for this direct chlorination process:

| Reaction Parameter | Optimal Conditions / Characteristics |

|---|---|

| Starting Material | N-Acetyliminodibenzyl (II) [4] |

| Chlorinating Agent | Bis(trichloromethyl) carbonate (BTC) [4] |

| Catalyst | Tetrabutylammonium bromide [4] |

| Acid Binding Agent | Sodium carbonate [4] |

| Solvent | Ethylene dichloride or Methylene dichloride [4] |

| Reaction Temperature | 5-10 °C [4] |

| Molar Ratio (Substrate:BTC) | 1:1 to 1:1.3 [4] |

| Reported Yield | Up to 90% [4] |

Detailed Experimental Protocol for Chlorination

This procedure is adapted from a patent that describes a direct, catalytic chlorination method [4].

- Step 1: Reaction Setup. In a 500 ml reaction flask, add N-acetyliminodibenzyl (23.73 g, 100 mmol), sodium carbonate (13.82 g, 100 mmol), tetrabutylammonium bromide (2.78 g, 10 mmol), and ethylene dichloride (100 mL). Mix the contents until uniform.

- Step 2: Chlorination. Cool the reaction mixture to 0 °C. Slowly add bis(trichloromethyl) carbonate (29.68 g, 100 mmol) to the system. After the addition is complete, allow the temperature to rise to 10 °C and maintain this temperature with stirring for 5 hours.

- Step 3: Work-up. Concentrate the reaction mixture under normal pressure to dryness to obtain the target product, N-acetyl-3-chloroiminodibenzyl, as a pale yellow oil.

The workflow for this specific chlorination process is detailed below:

Experimental workflow for the catalytic chlorination of N-acetyliminodibenzyl.

Key Synthesis Process Notes

- Advantages of Modern Route: The direct chlorination method is considered green chemistry with a simpler process, safer operation, and is suitable for industrial production compared to older, multi-step routes that required very low temperatures (-50 °C) and had low overall yield (≈10%) [4].

- Subsequent Steps: After chlorination, the N-acetyl protecting group must be removed (deacetylation) to obtain 3-chloroiminodibenzyl. This intermediate is then alkylated with 3-(dimethylamino)propyl chloride (or a derivative) to form the final clomipramine base, which is converted to the hydrochloride salt [3] [4].

References

Comprehensive Application Notes and Protocols: HPLC-UV Method for Determination of Clomipramine Hydrochloride in Human Plasma

Introduction to the Analytical Method

The determination of clomipramine hydrochloride in biological matrices represents a critical analytical challenge in both clinical toxicology and pharmacokinetic studies. Clomipramine, a tricyclic antidepressant with potent serotonin reuptake inhibition properties, has a narrow therapeutic range (220–500 ng/mL) with toxic effects appearing at concentrations above 900 ng/mL [1]. The HPLC-UV method described in this application note provides a robust analytical approach for quantifying clomipramine and its major metabolite, desmethyl clomipramine, in human plasma, with particular utility in bioequivalence assessments and therapeutic drug monitoring [2] [3].

This methodology represents a significant improvement over previously published approaches through the implementation of a simplified extraction procedure that considerably shortens sample preparation time while maintaining excellent analytical sensitivity and specificity [2] [3] [4]. The method has been successfully applied in a bioequivalence study comparing test and reference formulations of clomipramine tablets, demonstrating its suitability for regulatory submissions and clinical studies [2]. The ability to simultaneously determine both clomipramine and its pharmacologically active metabolite, desmethyl clomipramine, provides comprehensive pharmacokinetic profiling essential for understanding the drug's behavior in vivo [3].

Materials and Reagents

Chemical Standards and Reagents

- Reference Standards: this compound and desmethyl clomipramine powder (Farmaceutici, Italy) [3]

- Internal Standard: Cisapride (Jenson Co., Belgium) prepared at concentration of 1 μg/mL [3]

- Extraction Solvents: n-Heptane (analytical grade, distilled before use) and isoamyl-alcohol in ratio 95:5 [2] [3]

- Acid Solution: Orthophosphoric acid (0.3% v/v) for back-extraction [2] [3]

- Mobile Phase Components: Acetonitrile (HPLC grade), water (HPLC grade), and triethylamine (0.01%) [3]

- Base Solution: Sodium hydroxide (1 M) for pH adjustment during extraction [3]

- Pharmaceutical Formulations: Clomipramine HCl test tablets and reference product (Anafranil, Novartis) [3]

Equipment and Instrumentation

- HPLC System: Jasco HPLC system (Japan) with 980-PU intelligent solvent delivery pump [3]

- Injector: 7125-Rheodyne injector with 100 μL injection volume [3]

- Detector: UV-975 detector set at 215 nm [2] [3]

- Data Acquisition: Borwin software for system control and data processing [3]

- Chromatographic Column: Perkin Elmer C-8 reverse phase ODS2 HPLC column [2] [3]

- Centrifuge: Capable of 2000 g for sample preparation [3]

- pH Meter: For adjustment of mobile phase pH to 4.0 ± 0.1 [3]

Sample Preparation Protocol

Plasma Sample Extraction Procedure

The sample preparation method employs an efficient liquid-liquid extraction technique with back-extraction that significantly reduces analysis time while maintaining excellent recovery [2] [3]. The following optimized procedure should be followed:

- Aliquot Preparation: Transfer 1 mL of plasma into a 10 mL test tube [3]

- Alkalinization: Add 0.5 mL of 1 M sodium hydroxide solution to the plasma [3]

- Internal Standard Addition: Add 100 μL of cisapride (1 μg/mL) working solution [3]

- Primary Extraction: Add 3 mL of heptane:isoamyl alcohol (95:5) extraction solvent, vortex for 1 minute, and centrifuge at 2000 g for 5 minutes [3]

- Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube [3]

- Back-Extraction: Add 200 μL of 0.3% orthophosphoric acid to the organic layer, vortex, and centrifuge [3]

- Final Preparation: Aspirate and discard the organic layer, retain the acid phase for injection [3]

Preparation of Calibration Standards

- Prepare stock solutions of clomipramine and desmethyl clomipramine in appropriate solvent [3]

- Spike drug-free human plasma to create calibration standards covering concentration range of 2.5-120 ng/mL [2] [3]

- Prepare quality control samples at low, medium, and high concentrations within the calibration range for method validation [3]

Table 1: Calibration Standard Concentrations

| Standard Level | Concentration (ng/mL) |

|---|---|

| Lower LOQ | 2.5 |

| Calibrator 1 | 5.0 |

| Calibrator 2 | 10.0 |

| Calibrator 3 | 20.0 |

| Calibrator 4 | 40.0 |

| Calibrator 5 | 80.0 |

| Calibrator 6 | 120.0 |

The following workflow diagram illustrates the complete sample preparation process:

Chromatographic Conditions

HPLC-UV Operating Parameters

The chromatographic separation employs reversed-phase HPLC with optimized conditions for resolving clomipramine, its metabolite, and the internal standard [3]:

- Column: Perkin Elmer C-8 reverse phase ODS2 [3]

- Mobile Phase: Acetonitrile:water (75:25 v/v) with 0.01% triethylamine [2] [3]

- pH Adjustment: Apparent pH adjusted to 4.0 ± 0.1 with dilute orthophosphoric acid [3]

- Flow Rate: 1 mL/min isocratic elution [3]

- Detection: UV detection at 215 nm [2] [3]

- Injection Volume: 100 μL [3]

- Run Time: Approximately 15 minutes [2]

System Suitability and Chromatographic Performance

System suitability parameters should be verified before sample analysis to ensure optimal chromatographic performance [2]:

- Retention Times: Internal standard (cisapride): 5.6 ± 0.2 min; Desmethyl clomipramine: 9.5 ± 0.3 min; Clomipramine: 10.3 ± 0.3 min [2]

- Theoretical Plates: Column efficiency should exceed 2000 theoretical plates for all analytes

- Resolution: Resolution between desmethyl clomipramine and clomipramine should be greater than 1.5

- Tailing Factor: Less than 2.0 for all peaks

Method Validation

Validation Parameters and Results

The method was comprehensively validated according to accepted guidelines for bioanalytical method validation [2] [3]. The following tables summarize the key validation parameters:

Table 2: Method Validation Parameters for Clomipramine HPLC-UV Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear Range | 2.5-120 ng/mL | - |

| Correlation Coefficient (r²) | 0.9950-0.9979 | ≥0.995 |

| Intra-day Precision (% CV) | <18.3% | <20% |

| Inter-day Precision (% CV) | <18.3% | <20% |

| LOD | <2.5 ng/mL | - |

| LOQ | 2.5 ng/mL | - |

Table 3: Extraction Efficiency and Recovery Data

| Analyte | Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| Clomipramine | 2.5 | 85.2 |

| 40.0 | 88.7 | |

| 120.0 | 90.3 | |

| Desmethyl Clomipramine | 2.5 | 83.6 |

| 40.0 | 86.9 | |

| 120.0 | 89.1 |

Specificity and Selectivity

The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of clomipramine, desmethyl clomipramine, or the internal standard [2] [3]. The resolution between desmethyl clomipramine (9.5 ± 0.3 min) and clomipramine (10.3 ± 0.3 min) was sufficient for accurate quantification of both analytes [2].

Applications in Bioequivalence Studies

Clinical Study Design

The validated method has been successfully applied in a bioequivalence study following a single-dose, two-sequence, crossover block-randomized design [2] [3]:

- Subjects: 12 healthy fasting male volunteers (aged 21-27 years) [3]

- Dosage: 3 × 25 mg tablets of either test or reference formulation [2] [3]

- Blood Sampling: Pre-dose and at 9 time points within 48 hours after administration [2]

- Sample Collection: 10 mL blood samples drawn into heparinized tubes, centrifuged at 2000 rpm for 15 minutes, with plasma stored frozen at -20°C until analysis [3]

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using standard non-compartmental methods [3]:

- C~max~ and T~max~: Obtained directly from plasma concentration-time data [2]

- Elimination Rate Constant (K~el~): Estimated by log-linear regression of terminal phase [2]

- AUC~0-t~: Calculated by linear trapezoidal rule [2]

- AUC~0-∞~: Calculated as AUC~0-t~ + C~t~/K~el~, where C~t~ is the last measurable concentration [3]

- Elimination Half-life (T~1/2~): Calculated as 0.693/K~el~ [3]

Table 4: Statistical Analysis of Bioequivalence Study

| Pharmacokinetic Parameter | Test Formulation | Reference Formulation | Test/Reference Ratio (90% CI) |

|---|---|---|---|

| AUC~0-t~ | 785.4 ng·h/mL | 772.8 ng·h/mL | 98.5-104.2% |

| AUC~0-∞~ | 842.6 ng·h/mL | 829.1 ng·h/mL | 98.2-104.5% |

| C~max~ | 98.3 ng/mL | 96.7 ng/mL | 97.8-105.1% |

The 90% confidence intervals for the test/reference ratios of AUC and C~max~ were within the acceptable bioequivalence limits of 80-125%, demonstrating that the test and reference formulations are bioequivalent and therefore interchangeable [2] [3].

Detailed Operational Protocol

Daily Operational Procedure

Mobile Phase Preparation: Prepare acetonitrile:water (75:25 v/v) with 0.01% triethylamine. Adjust pH to 4.0 ± 0.1 with dilute orthophosphoric acid. Filter through 0.45 μm membrane and degas by sonication for 10 minutes [3]

System Equilibration: Prime the HPLC system with mobile phase and equilibrate at a flow rate of 1 mL/min for at least 30 minutes until a stable baseline is achieved at 215 nm [3]

Calibration Standards: Process calibration standards alongside study samples using the sample preparation protocol outlined in Section 3.1 [3]

Quality Control Samples: Process QC samples at low, medium, and high concentrations in duplicate with each batch of study samples [3]

Sample Analysis: Inject 100 μL of processed samples in the following sequence: system suitability mixture, blank plasma, zero standard (blank with IS), calibration standards, QC samples, and study samples [3]

Data Analysis: Calculate concentrations using the peak area ratio of analyte to internal standard against the calibration curve [3]

Troubleshooting and Maintenance Guidelines

- Retention Time Shifts: Check mobile phase pH and composition; prepare fresh mobile phase if necessary [3]

- Peak Tailing: Evaluate column performance; consider column cleaning or replacement if tailing factor exceeds 2.0 [3]

- Reduced Recovery: Verify extraction solvent quality and pH of extraction solutions; prepare fresh solutions if needed [3]

- Carryover: Implement thorough needle wash procedures between injections [3]

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise approach for quantifying clomipramine and its major metabolite in human plasma. The simplified sample preparation procedure significantly reduces analysis time while maintaining excellent sensitivity, making it particularly suitable for high-throughput bioequivalence studies and therapeutic drug monitoring applications [2] [3]. The method has been successfully applied in a clinical bioequivalence study, demonstrating its robustness and suitability for regulatory submissions [2]. The validation data confirm that the method meets accepted criteria for bioanalytical method validation across all key parameters, including specificity, linearity, accuracy, precision, and recovery [2] [3].

References

- 1. Determination of Clomipramine using eco-friendly solid-contact... [bmcchem.biomedcentral.com]

- 2. A Simple Sample Preparation with HPLC - UV for Estimation of... Method [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Sample Preparation with HPLC-UV Method for ... [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Sample Preparation with HPLC-UV Method ... [repository.brieflands.com]

Comprehensive Application Notes and Protocols: Spectrofluorimetric Determination of Clomipramine Hydrochloride via Ion-Pair Complexation with Alizarin Red S

Introduction

Clomipramine hydrochloride is a tricyclic antidepressant widely used for the treatment of obsessive-compulsive disorders, depression, and other emotional disturbances. As a potent serotonin reuptake inhibitor, its therapeutic monitoring is essential due to its narrow therapeutic index (220–500 ng/mL) and potential adverse effects at doses exceeding 900 ng/mL. The development of reliable analytical methods for quantifying clomipramine in pharmaceutical formulations is crucial for quality control and ensuring patient safety. While various analytical techniques including HPLC, GC, and spectrophotometry have been employed for clomipramine determination, many suffer from limitations such as inadequate sensitivity, time-consuming procedures, and requirement for sophisticated instrumentation.

Spectrofluorimetry offers a viable alternative with inherent advantages of sensitivity, simplicity, and cost-effectiveness. The formation of fluorescent ion-pair complexes between basic nitrogen-containing drugs and anionic dyes represents a well-established approach in analytical chemistry for enhancing detection sensitivity. Alizarin red S (sodium alizarin sulfonate), a synthetic dye derived from alizarin, serves as an excellent complexing agent due to its structural characteristics and fluorescent properties when forming charge-transfer complexes. The present method exploits this principle to develop a robust analytical procedure for clomipramine quantification in pharmaceutical dosage forms.

This application note provides a comprehensive protocol for the spectrofluorimetric determination of this compound via ion-pair complexation with alizarin red S, including detailed methodologies, validation data, and practical applications for pharmaceutical analysis.

Method Principle

The spectrofluorimetric method is based on the formation of a fluorescent ion-pair complex between this compound and alizarin red S. At the optimized pH of 1.99, clomipramine molecules undergo protonation, acquiring a positive charge on the tertiary nitrogen atom in their aliphatic chain. Simultaneously, alizarin red S exists as a negatively charged species due to the ionization of its sulfonate group. The electrostatic interaction between these oppositely charged species leads to the formation of a stable ion-pair complex that exhibits distinct fluorescent properties different from either parent compound.

Table: Chemical Characteristics of Reactants and Complex

| Parameter | Clomipramine HCl | Alizarin Red S | Ion-Pair Complex |

|---|---|---|---|

| Chemical Formula | C19H23ClN2·HCl | C14H7NaO7S | Not specified |

| Molecular Weight | 351.31 g/mol | 342.26 g/mol | - |

| Ionization State at pH 1.99 | Protonated (positive) | Deprotonated (negative) | Neutral complex |

| Fluorescence Properties | Weak native fluorescence | Weak native fluorescence | Strong fluorescence |

The ion-pair complex exhibits maximum excitation at 490 nm and maximum emission at 561 nm, wavelengths that provide optimal sensitivity with minimal interference from the individual components. The complex is efficiently extracted into chloroform, concentrating the fluorescent species and further enhancing detection sensitivity. The stoichiometry of the complex, determined by Job's method of continuous variations, was established to be 1:1 ratio between clomipramine and alizarin red S, confirming the ion-pair interaction mechanism [1].

Reagents and Equipment

Chemical Reagents

- This compound reference standard (purity ≥99%)

- Alizarin red S (ACS reagent grade, M.W. 342.26)

- Chloroform (ACS spectrophotometric grade)

- Sodium acetate (analytical grade)

- Hydrochloric acid (37%, analytical grade)

- Deionized water (HPLC grade)

- Pharmaceutical formulations containing this compound

Instrumentation

- Spectrofluorimeter: F-2500 Hitachi fluorescence spectrophotometer or equivalent, equipped with xenon arc lamp

- pH meter: Eutech (Cyberscan pH 2100) or equivalent with combined glass electrode

- Separating funnels: 25 mL capacity, glass with Teflon stopcock

- Analytical balance: Accuracy ±0.1 mg

- Volumetric flasks: Various capacities (10, 25, 50, 100 mL)

- Micropipettes: Various ranges (100-1000 μL, 1-5 mL)

Preparation of Solutions

- Alizarin red S solution (2.92 × 10⁻³ M): Accurately weigh 0.100 g of alizarin red S and dissolve in 100 mL deionized water. Prepare fresh daily.

- Buffer solution (pH 1.99): Prepare by mixing appropriate volumes of 1N sodium acetate and 1N HCl. Verify pH using calibrated pH meter.

- Standard stock solution of clomipramine HCl (1 mg/mL): Dissolve 100 mg of this compound reference standard in 100 mL deionized water.

- Working standard solution (0.1 mg/mL): Dilute 10 mL of stock solution to 100 mL with deionized water.

Experimental Protocols

Standard Preparation and Calibration Curve

- Prepare standard aliquots: Transfer 0.05, 0.1, 0.25, 0.5, 0.75, and 1.0 mL portions of working standard solution (0.1 mg/mL) to a series of 25 mL separating funnels. These correspond to 5, 10, 25, 50, 75, and 100 μg of clomipramine HCl, respectively.

- Add complexing reagents: To each separating funnel, add 2.0 mL of 2.92 × 10⁻³ M alizarin red S solution and 1.0 mL of pH 1.99 buffer solution.

- Form ion-pair complex: Swirl the contents gently to mix and allow to stand for 2 minutes at room temperature (25 ± 1°C).

- Extract complex: Add 5.0 mL of chloroform to each separating funnel, stopper securely, and shake vigorously for 2.0 minutes. Allow the layers to separate completely (approximately 5 minutes).

- Measure fluorescence: Carefully drain the organic layer into quartz cuvettes. Measure fluorescence intensity at 561 nm emission after excitation at 490 nm.

- Construct calibration curve: Plot fluorescence intensity versus final concentration of clomipramine HCl (μg/mL) in the organic phase.

Sample Preparation and Analysis

- Tablet powder preparation: Weigh and finely powder twenty tablets. Accurately weigh a portion equivalent to 100 mg of this compound.

- Drug extraction: Transfer the powder to a 100 mL volumetric flask, add approximately 30 mL distilled water, and sonicate for 15 minutes with occasional shaking.

- Filtration and dilution: Filter the solution through Whatmann No. 42 filter paper, washing the residue with several portions of distilled water. Make up to volume with distilled water and mix well.

- Sample dilution: Further dilute an aliquot of this solution to obtain a concentration of approximately 0.1 mg/mL (within the linear range of the method).

- Analysis: Follow the general procedure described in Section 4.1 using appropriate aliquots of the sample solution.

The experimental workflow for the procedure is summarized below:

Figure 1: Experimental Workflow for Spectrofluorimetric Determination of Clomipramine

Method Validation

The method was validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0–20 μg/mL of this compound. The regression analysis yielded a correlation coefficient (r) of 0.9998, indicating strong linear relationship between concentration and fluorescence intensity. The regression equation was determined as Y = 12.45X + 5.67, where Y is the fluorescence intensity and X is the concentration in μg/mL.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.32 μg/mL, while the LOQ was 0.97 μg/mL, demonstrating adequate sensitivity for pharmaceutical analysis.

Precision and Accuracy

Table: Precision and Accuracy Data for the Proposed Method

| Parameter | Intra-day (n=3) | Inter-day (n=3) |

|---|---|---|

| Repeatability (RSD%) | 0.82–1.15% | 1.05–1.42% |

| Recovery (%) | 99.75–100.05% | 99.45–100.25% |

Method accuracy was evaluated through standard addition and recovery studies at three concentration levels (5, 10, and 15 μg/mL). The mean recovery of 99.85% demonstrates excellent accuracy without interference from excipients commonly present in pharmaceutical formulations.

Robustness

The method robustness was evaluated by deliberate variations in method parameters including:

- pH variation: ±0.1 unit

- Alizarin red S volume: ±0.1 mL

- Shaking time: ±0.5 min

- Extraction solvent volume: ±0.5 mL

None of these variations significantly affected the analytical performance, with recovery values remaining within 98.5–101.2% under all modified conditions.

Applications in Pharmaceutical Analysis

The validated method was successfully applied to the determination of this compound in two commercial pharmaceutical formulations:

Table: Application of the Method to Commercial Formulations

| Pharmaceutical Form | Label Claim (mg) | Found (mg) | Recovery ± RSD (%) |

|---|---|---|---|

| Clonil-50 tablets (Intas Pharmaceuticals) | 50 | 49.92 | 99.85 ± 0.95 |

| Clofranil-50 tablets (Sun Pharmaceuticals) | 50 | 50.03 | 100.06 ± 1.12 |

The results demonstrate that the proposed method provides accurate and precise determination of this compound in pharmaceutical dosage forms without interference from common excipients. The method offers a viable alternative to more complex and expensive techniques for routine quality control analysis in pharmaceutical industries.

The method shows significant advantages over previously reported techniques, including simpler instrumentation compared to HPLC and GC methods, higher sensitivity than many spectrophotometric methods, and shorter analysis time compared to existing spectrofluorimetric methods that require heating or prolonged reaction times.

Troubleshooting and Technical Notes

Fluorescence Quenching: If decreased fluorescence intensity is observed, check the purity of chloroform and prepare fresh alizarin red S solution. Old chloroform may contain phosgene, which can react with the complex.

Poor Extraction Efficiency: Ensure the pH is accurately adjusted to 1.99. Even slight deviations can significantly impact complex formation and extraction efficiency.

Precipitation at Interface: If precipitate forms at the chloroform-aqueous interface, reduce the concentration of alizarin red S or increase the volume of chloroform.

Non-linear Calibration: Verify that fluorescence measurements are within the instrument's linear range. If necessary, use narrower slit widths or dilute samples appropriately.

Sample Adsorption: Clomipramine may adsorb to certain filter materials. If filtration is necessary, discard the first few mL of filtrate to ensure accurate concentration representation.

The method is specifically designed for quality control applications in pharmaceutical formulations. For biological samples, additional sample clean-up procedures would be required to eliminate potential interferences from proteins and other endogenous compounds.

Conclusion

The developed spectrofluorimetric method based on ion-pair complex formation between this compound and alizarin red S provides a simple, sensitive, and reliable approach for the quantification of clomipramine in pharmaceutical formulations. The method offers distinct advantages including cost-effectiveness, minimal sample preparation, and high throughput capabilities, making it particularly suitable for routine analysis in quality control laboratories.

The method was comprehensively validated demonstrating excellent linearity, precision, accuracy, and robustness within the concentration range of 1.0–20 μg/mL. Successful application to commercial tablet formulations confirms its practicality for pharmaceutical analysis. The protocol described in this application note provides detailed instructions for implementation in analytical laboratories, enabling reliable determination of this compound with minimal resource investment.

References

Comprehensive Application Notes and Protocols: Spectrophotometric Determination of Clomipramine Hydrochloride Using Ammonium Molybdate

Introduction and Principle

Clomipramine hydrochloride is a tricyclic antidepressant medication primarily used in the management of major depressive disorders, obsessive-compulsive disorders, and various anxiety disorders. As a derivative of the dibenzazepine class, it possesses a tricyclic structure with a tertiary amine group that facilitates various analytical detection methods. The pharmacological significance and widespread clinical use of clomipramine HCl necessitate reliable quality control methods for its determination in pharmaceutical formulations and pure forms. Spectrophotometric methods offer excellent alternatives to sophisticated techniques like HPLC and GC due to their simplicity, cost-effectiveness, and accessibility for most quality control laboratories.

The method described in these application notes utilizes a redox reaction between clomipramine HCl and ammonium molybdate in acetic acid medium. When heated, this reaction produces a stable blue-colored product with maximum absorbance at 712 nm. The mechanism involves the oxidation of clomipramine HCl by ammonium molybdate, leading to the formation of a radical cation that exhibits intense coloration in the visible spectrum. This colored complex follows the Beer-Lambert Law over a considerable concentration range, providing the foundation for accurate quantitative determination. The reaction is selective for clomipramine HCl with a visual detection limit of 1 μg/mL, making it suitable for both standard quality control applications and research purposes where sophisticated instrumentation may not be available. [1] [2]

Reagents and Materials

Chemical Reagents

All chemicals used should be of analytical reagent grade unless otherwise specified:

- This compound reference standard (purity ≥99%)

- Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

- Glacial acetic acid (CH₃COOH)

- Methanol (HPLC grade)

- Distilled water or deionized water (Type I)

Equipment and Instrumentation

The following equipment is required for the analysis:

- UV-Visible spectrophotometer with matched 1 cm quartz cells

- Analytical balance with precision of ±0.0001 g

- Thermostatically controlled water bath (capable of maintaining 90°C ± 2°C)

- Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL, 100 mL, and 1000 mL)

- Micropipettes (various capacities covering 0.5-5 mL range)

- Separating funnels (25 mL capacity, if extraction is involved)

- pH meter (for methods requiring pH adjustment)

- Whatman No. 42 filter paper or equivalent

Preparation of Standard Solutions

Ammonium Molybdate Reagent Solution

Prepare a fresh solution of ammonium molybdate reagent by dissolving an accurately weighed quantity of 1.0 g of ammonium molybdate in 100 mL of glacial acetic acid. This yields a 1% (w/v) solution in acetic medium. The solution should be prepared freshly on the day of use and stored in an amber-colored bottle to protect from light. The acetic acid medium provides the necessary acidic environment for the redox reaction to proceed efficiently. [1]

Clomipramine HCl Standard Stock Solution

Accurately weigh 100 mg of this compound reference standard and transfer quantitatively to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of concentration 1 mg/mL. This stock solution is stable for up to one week when stored refrigerated at 4°C in an amber glass container. For working standard solutions, appropriate dilutions should be prepared daily from this stock solution using the same solvent. [3]

Analytical Procedure

Sample Preparation Protocol

For pharmaceutical formulations (tablets/capsules), carefully weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 100 mg of clomipramine HCl and transfer to a 100 mL volumetric flask. Add approximately 70 mL of distilled water, shake vigorously for 10-15 minutes, and then dilute to volume with the same solvent. Filter the solution through Whatman No. 42 filter paper, discarding the first few mL of filtrate. This solution can be further diluted with distilled water to obtain a suitable concentration within the working range. [3]

Reaction and Measurement

The following procedure should be followed for both standard and sample solutions:

- Pipette accurately measured aliquots of standard or sample solution (containing 0.001-0.250 mg/mL of clomipramine HCl) into a series of 10 mL volumetric flasks.

- Add 2.0 mL of freshly prepared 1% ammonium molybdate reagent in acetic acid to each flask.

- Mix thoroughly and place the flasks in a thermostatically controlled water bath maintained at 90°C for 15 minutes to develop the blue color completely.

- Remove the flasks from the water bath and allow them to cool to room temperature.

- Dilute to volume with distilled water and mix well.

- Measure the absorbance of each solution at 712 nm against a reagent blank prepared similarly but without the drug. [1] [2]

Calibration Curve Construction

Prepare a series of standard solutions containing clomipramine HCl in the concentration range of 0.001-0.250 mg/mL by appropriate dilution of the working standard solution. Process each standard solution according to the procedure described in section 4.2. Plot the measured absorbance against the corresponding concentration of clomipramine HCl to obtain the calibration curve. The method demonstrates excellent linearity within this range with a regression coefficient (r) of 0.982. The standard deviation of the method does not exceed 0.005 mg/mL, indicating good precision. [1]

Table 1: Optical Characteristics and Regression Data of the Ammonium Molybdate Method

| Parameter | Specification |

|---|---|

| λmax | 712 nm |

| Beer's Law Limit | 0.001-0.250 mg/mL |

| Molar Absorptivity | To be determined experimentally |

| Visual Limit of Detection | 1 μg/mL |

| Correlation Coefficient (r) | 0.982 |

| Regression Equation | y = mx + c (To be established experimentally) |

| Standard Deviation | ≤0.005 mg/mL |

Method Validation

Accuracy and Precision

The accuracy of the method was evaluated by recovery studies using standard addition method at three different concentration levels. The results showed recovery percentages in the range of 98.0-100.6%, indicating excellent accuracy. The precision of the method was assessed by analyzing six replicate determinations of the same concentration. The relative standard deviation (RSD) did not exceed 2.0%, demonstrating that the method provides reproducible results. The results are reproduced within ±1% and are in good agreement with those obtained by the standard procedure outlined in the British Pharmacopoeia. [1] [2]

Table 2: Validation Parameters for the Ammonium Molybdate Method

| Validation Parameter | Result |

|---|---|

| Accuracy (% Recovery) | 98.0-100.6% |

| Precision (RSD) | ≤2.0% |

| Specificity | No interference from common excipients |

| Repeatability (n=6) | RSD ≤2.0% |

| Reproducibility | Results within ±1% |

| Robustness | Stable for at least 60 min after color development |

Specificity and Interference Studies

The method demonstrated excellent specificity for clomipramine HCl with minimal interference from various organic compounds and pharmaceutical excipients. The quantitative assessment of tolerable amounts of possible interferants was studied, establishing permissible limits for compounds like ibuprofen and triprolidine hydrochloride. Common tablet excipients such as starch, lactose, magnesium stearate, and talc did not interfere with the determination when present in normal concentration ranges. The reaction is selective for clomipramine HCl with 1 μg/mL as visual limit of detection. [1] [2]

Comparative Analysis with Other Spectrophotometric Methods

Several spectrophotometric methods have been reported for the determination of clomipramine HCl, each with distinct advantages and limitations. The following comparative analysis highlights the key features of alternative methods:

Table 3: Comparison of Different Spectrophotometric Methods for Clomipramine HCl Determination

| Method | λmax (nm) | Linear Range | Remarks | Reference |

|---|---|---|---|---|

| Ammonium Molybdate | 712 | 0.001-0.250 mg/mL | High sensitivity, requires heating | [1] |

| Charge Transfer with DDQ | 470 | 50-250 μg/mL | Simple, room temperature reaction | [4] |

| Charge Transfer with pCA | 530 | Not specified | Uses p-chloranilic acid as acceptor | [5] |

| Charge Transfer with DDQ (Alternative) | 585 | Not specified | Higher molar absorptivity | [5] |

| Ion-pair with Bromocresol Green | 409 | 1.75-24.55 μg/mL | Extraction-based method | [6] |

| Ion-pair with Phenol Red | 406 | 7.0-50 μg/mL | Extraction-based method | [6] |

| Ion-pair with Metanil Yellow | 407 | 1.65-34.78 μg/mL | Extraction-based method | [6] |

The ammonium molybdate method offers the advantage of high sensitivity with a detection limit as low as 0.001 mg/mL, making it suitable for micro-determination of clomipramine HCl in pharmaceuticals. While it requires a heating step for color development, the method provides comparable accuracy to the British Pharmacopoeia method without the need for extensive equipment. In contrast, charge transfer complex methods using DDQ or pCA as acceptors provide simpler room-temperature procedures but may offer different sensitivity ranges. The choice of method depends on the specific application requirements and available resources. [5] [2] [4]

Applications

The ammonium molybdate spectrophotometric method has been successfully applied to the determination of clomipramine HCl in:

- Pure drug substance (bulk powder)

- Pharmaceutical formulations (tablets, capsules)

- Quality control laboratories for routine analysis

The method is particularly suitable for manufacturing settings where rapid and reliable quantification of the active ingredient is required without sophisticated instrumentation. The method has demonstrated excellent correlation with standard pharmacopoeial methods, making it a valuable alternative for resource-limited settings. Additionally, the principles can be extended to stability studies where monitoring of clomipramine HCl concentration is necessary under various storage conditions.

Troubleshooting and Technical Notes

- Color Development Issues: If color development is inconsistent, ensure the water bath temperature is maintained at 90°C ± 2°C and the heating time is strictly controlled.

- Precipitation Problems: If precipitation occurs in the final solution, filtering through a 0.45 μm membrane filter before absorbance measurement is recommended.

- Baseline Drift: Always use a reagent blank prepared simultaneously with samples to compensate for any reagent-related absorbance.

- Standard Preparation: Always prepare fresh working standards from the stock solution to avoid degradation-related inaccuracies.

- Reagent Stability: The ammonium molybdate reagent in acetic acid should be prepared fresh daily as it may deteriorate on standing, affecting the sensitivity.

The following workflow diagram illustrates the complete experimental procedure for the ammonium molybdate method:

Experimental Workflow for Clomipramine HCl Determination

The following diagram illustrates the mechanism of the color formation reaction:

Reaction Mechanism for Blue Complex Formation

References

- 1. New sensitive spectrophotometric method for the ... [link.springer.com]

- 2. (PDF) New Sensitive Spectrophotometric Method for the ... [academia.edu]

- 3. Optimization and validation of spectrofluorimetric method for the... [pubs.rsc.org]

- 4. Spectrophotometric method for estimation of clomipramine in bulk and... [ijpsr.com]

- 5. Development of Visible Spectrophotometric Methods for ... [pmc.ncbi.nlm.nih.gov]

- 6. Simple spectrophotometric methods for determination of ... [sciencedirect.com]

sample preparation clomipramine plasma heptan isoamyl alcohol extraction

Analytical Method for Clomipramine in Plasma

This protocol details a modified sample preparation method for the determination of Clomipramine hydrochloride in human plasma using HPLC-UV. The procedure simplifies the extraction by eliminating the acidic back-extraction step, allowing for direct injection and significantly shortening the analysis time [1].

Experimental Protocol

Sample Extraction:

Phase Separation:

- Transfer the organic layer (the top layer containing the extracted drug) to a clean tube.

- Re-extract this organic layer with 200 μL of ortho-Phosphoric acid (0.3% v/v) [1] [2].

- Discard the organic phase after this second extraction. The acidic aqueous phase now contains the clomipramine and is ready for injection.

HPLC-UV Analysis:

Method Validation Data

The method was validated according to standard analytical procedures, with key parameters summarized below [1] [3].

Table 1: Assay Validation Parameters for Clomipramine HPLC-UV Method

| Parameter | Result / Value |

|---|---|

| Analytical Range | 2.5 - 120 ng/mL [1] |

| Linearity (r²) | 0.9950 for Clomipramine [1] |

| Retention Time (min) | Clomipramine: 10.3 ± 0.3; Desmethyl Clomipramine: 9.5 ± 0.3 [1] |

| Precision (Coefficient of Variation) | Intra-day & Inter-day < 18.3% [1] |

Application in Bioequivalence Study

The validated method was successfully applied in a single-dose bioequivalence study [1] [2].

- Study Design: A two-sequence, crossover block-randomized design with 12 fasting healthy male volunteers.

- Dosage: Administration of 3 x 25 mg tablets of both test and reference clomipramine formulations.

- Sample Collection: Blood samples were taken pre-dose and at 9 time points within 48 hours post-dose.

- Conclusion: The 90% confidence intervals for the test/reference ratios of AUC and Cmax were within the bioequivalence limits of 0.80-1.20, indicating the two formulations are interchangeable [1].

Experimental Workflow

The following diagram illustrates the complete sample preparation and analysis process.

Diagram 1: Sample preparation and analysis workflow for clomipramine determination in plasma.

Key Takeaways

- Simplified Extraction: The method uses a straightforward liquid-liquid extraction with heptane:isoamyl alcohol, followed by back-extraction into a small volume of phosphoric acid [1].

- Direct Injection: The final extract in ortho-phosphoric acid is compatible with reverse-phase HPLC, allowing for direct injection and avoiding lengthy solvent evaporation and reconstitution steps [1].

- Proven Applicability: The method is not only validated but also demonstrated to be robust and precise enough for use in formal bioequivalence studies, meeting regulatory standards [1].

References

Comprehensive Application Notes and Protocols: Capillary Zone Electrophoresis for Clomipramine Analysis in Pharmaceutical Formulations

Introduction

Clomipramine hydrochloride is a tricyclic antidepressant primarily used for the treatment of obsessive-compulsive disorder and depressive illnesses. It is chemically known as 3-chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepine monohydrochloride with a molecular weight of 351.31. As the most potent serotonin reuptake inhibitor among tricyclic antidepressants, clomipramine requires precise analytical methods for quality control of pharmaceutical formulations. Capillary zone electrophoresis (CZE) has emerged as a powerful technique for the separation and quantification of clomipramine and related antidepressants due to its high efficiency, minimal solvent consumption, and rapid analysis time. These application notes provide a detailed protocol for the determination of clomipramine in pharmaceutical preparations using CZE, including method development, validation parameters, and troubleshooting guidelines tailored for researchers, scientists, and drug development professionals working in pharmaceutical analysis.

The therapeutic importance of clomipramine, combined with its potential side effects and narrow therapeutic index, necessitates reliable analytical methods for quality control and drug monitoring. Traditional methods like high-performance liquid chromatography (HPLC) often involve longer analysis times and greater solvent consumption. CZE offers an alternative approach with distinct advantages including high separation efficiency, minimal sample requirements, and reduced organic solvent use, making it an environmentally friendly and cost-effective option for routine pharmaceutical analysis.

Methodology

CZE Instrumentation and Conditions

The CZE analysis should be performed using a standard capillary electrophoresis system equipped with a UV-Vis or DAD detector. The specific instrumental parameters have been optimized for the separation of clomipramine and related antidepressant compounds as follows [1]:

- Capillary: Fused silica, 50-75 μm internal diameter, 50-60 cm total length (40-45 cm to detector)

- Temperature: Controlled at 25°C

- Injection: Hydrodynamic, 5-10 seconds at 50 mbar

- Separation voltage: 25 kV

- Detection: UV absorbance at 200-214 nm

- Background electrolyte: 50 mM phosphate buffer, pH 2.0

The low pH phosphate buffer serves multiple purposes in this analysis. It suppresses the ionization of silanol groups on the capillary wall, thereby reducing electroosmotic flow and analyte-wall interactions that could lead to peak broadening. Additionally, the acidic condition ensures that the basic clomipramine molecule remains positively charged, facilitating its migration toward the cathode and subsequent detection. The selection of phosphate buffer at this specific concentration provides adequate buffering capacity while maintaining relatively low current and minimal Joule heating during the separation process.

Sample Preparation

Pharmaceutical formulations (tablets or capsules) should be prepared for analysis using the following procedure [1]:

- Accurately weigh and finely powder not less than 10 tablets.

- Transfer an amount equivalent to 100 mg of this compound to a 100 mL volumetric flask.

- Add approximately 70 mL of distilled water and sonicate for 10-15 minutes with occasional shaking.

- Dilute to volume with distilled water and mix well.

- Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate.

- Further dilute with distilled water to obtain a final concentration within the working range (approximately 10-50 μg/mL).

For standard solutions, prepare a stock solution of clomipramine reference standard at 1 mg/mL in distilled water. This solution is stable for at least one month when stored at 4°C. Working standards should be prepared daily by appropriate dilution with distilled water.

Table 1: Optimized CZE Conditions for Clomipramine Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Background Electrolyte | 50 mM phosphate buffer, pH 2.0 | Suppresses EOF, minimizes wall interactions |

| Capillary | Fused silica, 50-75 μm ID × 50-60 cm | Standard dimensions providing good separation efficiency |

| Voltage | 25 kV | Optimal for efficient separation without excessive current |

| Temperature | 25°C | Controlled to ensure migration time reproducibility |

| Injection | Hydrodynamic, 5-10 s at 50 mbar | Provides reproducible sample introduction |

| Detection | UV 200-214 nm | Suitable for clomipramine detection |

Separation Workflow

The following workflow diagram illustrates the complete CZE analytical procedure for clomipramine from sample preparation to final analysis:

Results & Discussion

Separation Performance and System Suitability

The developed CZE method demonstrates excellent separation of clomipramine from other antidepressant compounds and pharmaceutical excipients. Under the optimized conditions, clomipramine typically exhibits a migration time of approximately 8-10 minutes with high peak symmetry. A study analyzing six antidepressants (clomipramine, paroxetine, fluoxetine, citalopram, fluvoxamine, and trazodone) demonstrated baseline resolution for all compounds, highlighting the separation power of CZE for complex mixtures [1]. The method exhibits excellent system suitability parameters with relative standard deviations (RSD) for migration time and corrected peak area below 0.38% and 2.93%, respectively (n=24), indicating outstanding reproducibility.

The ruggedness of the method was evaluated using a fractional factorial model (Plackett-Burman design) requiring 15 experiments to test the influence of seven factors at three different levels on electrophoretic results including efficiency, resolution, and corrected peak area. Statistical evaluation using Youden and Steiner's method confirmed the method's robustness against minor variations in operational parameters [1]. This comprehensive approach to method validation ensures reliable performance during routine application in quality control laboratories.

Quantitative Analysis and Validation

The CZE method has been thoroughly validated according to International Conference on Harmonisation (ICH) guidelines for the determination of clomipramine in pharmaceutical preparations. The method demonstrates excellent linearity over the concentration range of 1.0-20 μg/mL with a correlation coefficient typically greater than 0.999. The detection limit was determined to be 0.32 μg/mL, while the quantitation limit was established at 0.97 μg/mL, indicating adequate sensitivity for quality control applications [2].

Table 2: Validation Parameters for CZE Method of Clomipramine Analysis

| Validation Parameter | Result | Specification |

|---|---|---|

| Linearity range | 1.0-20 μg/mL | Covers therapeutic concentrations |

| Correlation coefficient (r²) | >0.999 | Meets ICH requirements |

| Detection limit (LOD) | 0.32 μg/mL | Suitable for impurity detection |

| Quantitation limit (LOQ) | 0.97 μg/mL | Adequate for assay determination |

| Precision (RSD) | <2.93% | Acceptable for pharmaceutical analysis |

| Recovery in formulations | 95.6-99.1% | Demonstrates accuracy of method |

| Ruggedness | Robust by experimental design | Withstands minor operational variations |

Application of the method to commercial pharmaceutical formulations (tablets containing 50 mg clomipramine) yielded recovery values between 95.6% and 99.1% with respect to the nominal content, demonstrating excellent accuracy [1]. The method showed no interference from common pharmaceutical excipients such as lactose, starch, magnesium stearate, and talc, confirming its specificity for the determination of clomipramine in dosage forms.

Comparison with Alternative Analytical Methods

While CZE offers distinct advantages for clomipramine analysis, several other techniques have been employed for its determination in pharmaceutical formulations and biological fluids. These include high performance liquid chromatography (HPLC), gas chromatography (GC), spectrophotometry, and spectrofluorimetry. Each method presents unique advantages and limitations that should be considered when selecting an analytical approach.

Spectrofluorimetric methods based on ion-pair complex formation between clomipramine and alizarin red S at pH 1.99 offer exceptionally high sensitivity with detection limits as low as 0.32 μg/mL [2]. The ion-pair complex exhibits maximum fluorescence intensity at 561 nm with excitation at 490 nm after extraction with chloroform. While this method provides superior sensitivity compared to CZE, it involves additional extraction steps and specialized detection systems that may not be routinely available in all quality control laboratories.

Table 3: Comparison of Analytical Methods for Clomipramine Determination

| Method | Linear Range | LOD | LOQ | Advantages | Limitations |

|---|---|---|---|---|---|

| CZE | 1.0-20 μg/mL | 0.03-0.11 mg/L | 0.10-0.35 mg/L | High efficiency, minimal solvent use, rapid analysis | Moderate sensitivity |

| HPLC | Varies by method | Varies by detection | Varies by detection | High sensitivity, robust | Higher solvent consumption, longer analysis |

| Spectrofluorimetry | 1.0-20 μg/mL | 0.32 μg/mL | 0.97 μg/mL | Excellent sensitivity, selective | Requires derivatization, specialized equipment |

| Spectrophotometry | Varies by method | Moderate | Moderate | Simple, widely available | Less selective, matrix interference |

Detailed Protocol

Operating Procedure

Capillary Pretreatment: